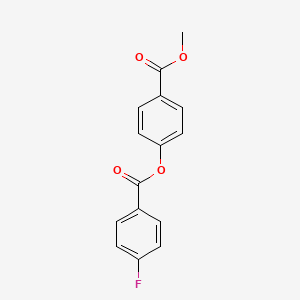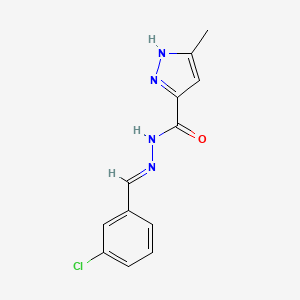![molecular formula C14H10N4O2S B5525987 6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)
6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives involves multiple steps, including the formation of intermediate compounds followed by cyclization reactions. A typical synthesis route might start from 4-thioalkyl phenols, proceeding through a series of reactions involving ethyl chloroacetate, hydrazine hydrate, and carbon disulphide, culminating in the condensation with aromatic carboxylic acids in the presence of phosphorus oxychloride to yield the desired triazolo-thiadiazole derivatives (Karabasanagouda et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like IR, (1)H-NMR, CHNS analysis, and single-crystal X-ray crystallography. These techniques provide insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For instance, a related compound, 6-(2-chlorophenyl)-3-ethyl-[1,2,4]triazolo[3,4-b]thiadiazole, was characterized by X-ray diffraction, revealing its monoclinic space group and cell parameters, along with intra and intermolecular hydrogen bonding patterns (Swamy et al., 2006).
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds related to 6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and evaluated for their efficacy as antimicrobials. Studies have shown that derivatives of this compound exhibit significant inhibition against various strains of bacteria and fungi, highlighting their potential as antimicrobial agents. Specifically, certain derivatives demonstrated notable activities at higher concentrations against both Gram-positive and Gram-negative bacterial strains, as well as fungal organisms (Swamy et al., 2006); (Reddy & Reddy, 2010).
Anthelmintic Activity
Research into the anthelmintic properties of triazolothiadiazole derivatives, closely related to the compound , revealed that these compounds possess potential anthelmintic activity. The synthesis of such derivatives aimed at exploring their use in treating parasitic worm infections shows promise for further pharmacological development (el-Khawass Sm et al., 1989).
Anti-inflammatory and Analgesic Potentials
A series of 6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic potentials. These compounds, related to the core structure of interest, demonstrated significant activity in experimental models, highlighting their potential therapeutic benefits in managing pain and inflammation with a lower ulcerogenic index compared to standard drugs (Amir et al., 2007).
Anticancer Activity
The synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which share a structural motif with the compound of interest, has shown that these compounds possess moderate to good antiproliferative potency against various cancerous cell lines, including human breast cancer, human osteosarcoma, and human myeloid leukemia. This suggests a potential pathway for the development of new anticancer drugs, with specific derivatives demonstrating higher antiproliferative activity, indicating their significance in cancer research (Chowrasia et al., 2017).
Propriétés
IUPAC Name |
6-(furan-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c1-2-5-10(6-3-1)20-9-12-15-16-14-18(12)17-13(21-14)11-7-4-8-19-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXVKOAPAWIIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Furan-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3a,8b-dihydroxy-2-(2-thienyl)-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5525904.png)
![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)

![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)

![{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5525948.png)
![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)
![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)
![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)
![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)
![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)
